![molecular formula C18H21N5O2 B2915545 N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide CAS No. 2176270-67-8](/img/structure/B2915545.png)
N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide
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Description
N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- SNA exhibits potent inhibitory activity against melanoma cell proliferation by inducing apoptosis. Recent studies have shown that it inhibits neuroglioma cell growth as well . This property makes it a potential candidate for anti-tumor drug development.
- Neuroglioma is an aggressive type of cancer in the central nervous system. SNA has demonstrated the ability to inhibit neuroglioma cell proliferation and suppress cell migration. It also induces cell cycle arrest and apoptosis, suggesting its neuroprotective potential .
- While not directly studied for HIV, indole derivatives (to which SNA belongs) have shown promise in antiviral research. Further investigation into SNA ’s effects on viral replication and immune response could be valuable .
- Indole derivatives often possess antibacterial activity. Considering the structural features of SNA , it might be worth exploring its effects against bacterial pathogens .
- Some indole compounds exhibit anti-inflammatory effects. Investigating whether SNA modulates inflammatory pathways could provide insights into its therapeutic applications .
- The indole moiety in SNA resembles neurotransmitters like serotonin. Exploring its impact on neuronal signaling pathways could reveal novel neuropharmacological applications .
Anti-Tumor Activity
Neuroprotective Effects
Anti-HIV Activity
Antibacterial Properties
Anti-Inflammatory Potential
Neurotransmitter Modulation
properties
IUPAC Name |
N-[2-oxo-2-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17(12-19-18(25)13-4-2-1-3-5-13)23-14-6-7-15(23)11-16(10-14)22-9-8-20-21-22/h1-5,8-9,14-16H,6-7,10-12H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVVGILZRMFLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CNC(=O)C3=CC=CC=C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide |
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